

# Addressing skull uptake and meningeal binding of Flortaucipir

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# **Technical Support Center: Flortaucipir Imaging**

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during **Flortaucipir** ([18F]AV-1451) PET imaging experiments, with a specific focus on skull uptake and meningeal binding.

## Frequently Asked Questions (FAQs)

Q1: What are the known off-target binding sites of Flortaucipir?

A1: **Flortaucipir** has been observed to bind to several off-target sites, which can complicate the interpretation of tau pathology. The most commonly reported off-target regions include the basal ganglia (caudate, putamen, pallidum), thalamus, choroid plexus, and white matter.[1][2] [3][4] Additionally, binding has been noted in the skull and meninges.[5][6]

Q2: What is the potential biochemical basis for **Flortaucipir**'s off-target binding?

A2: The exact mechanisms are still under investigation, but several hypotheses exist. Off-target binding in certain brain regions may be attributed to binding to monoamine oxidase A and B (MAO-A and MAO-B), iron, and neuromelanin.[1][7][8] Binding in the meninges may be related to the presence of leptomeningeal melanocytes.[1][8] Intense skull uptake has been anecdotally linked to areas of reduced bone mineral density.[9]

Q3: Are there sex differences in **Flortaucipir** skull and meningeal uptake?



A3: Yes, studies have consistently shown that females tend to exhibit higher skull and meningeal uptake of **Flortaucipir** compared to males.[5][6][10] This is an important consideration when analyzing group data.

Q4: Can off-target binding of Flortaucipir be corrected for during data analysis?

A4: Yes, various post-processing techniques can be employed to mitigate the impact of off-target binding. These include partial volume correction (PVC) methods, the use of exclusion masks for specific regions like the choroid plexus, and the creation of larger extracerebral masks to account for skull and meningeal signal.[11][12][13]

# Troubleshooting Guides Issue 1: High Signal Intensity Observed in the Skull

### Symptoms:

- PET images show a distinct and intense signal uptake in the skull, potentially obscuring adjacent cortical regions.
- Quantitative analysis reveals unexpectedly high standardized uptake value ratios (SUVRs) in cortical regions near the skull.

#### Possible Causes:

- Patient-specific physiological factors, such as lower bone density, may contribute to increased tracer retention in the skull.[4][9]
- Partial volume effects from high skull uptake can "spill over" into adjacent cortical regions, artificially inflating their signal.

### **Troubleshooting Steps:**

- Visual Inspection: Carefully review the raw and processed PET images in conjunction with the subject's anatomical MRI or CT scan to confirm the location of the high signal.
- Quantitative Assessment:



- Define a skull region of interest (ROI) using the subject's CT scan or a template.
- Quantify the SUVR in the skull ROI to determine the extent of the off-target binding.
- · Data Correction Strategies:
  - Partial Volume Correction (PVC): Apply a PVC method, such as the Geometric Transfer Matrix (GTM) approach, which can help to disentangle the true cortical signal from the spill-over from the skull.[11]
  - Extracerebral Masking: Create a mask that includes the skull and other extracerebral tissues. The signal within this mask can be used as a covariate in statistical analyses to account for its influence on cortical ROIs.[5]

# Issue 2: High Signal Intensity Observed in the Meninges

### Symptoms:

- Elevated signal is observed along the contours of the brain, consistent with the location of the meninges.
- This can particularly affect the quantification of tau in cortical regions adjacent to the meninges, such as the lateral parietal cortex.[13]

#### Possible Causes:

- Binding of **Flortaucipir** to components within the meninges, potentially leptomeningeal melanocytes.[1][8]
- Spill-in from high meningeal signal can contaminate the signal of nearby cortical gray matter.

### **Troubleshooting Steps:**

- Visual Inspection: Co-register the PET and MRI scans to precisely locate the high signal relative to the brain's surface and meningeal spaces.
- Data Correction Strategies:



- Region of Interest (ROI) Erosion: For affected cortical ROIs, an erosion technique can be applied to the ROI mask. This involves removing a layer of voxels from the border of the ROI, thereby reducing the influence of signal from the adjacent meninges.[13][14]
- Meningeal Masking: Create a specific ROI for the meninges. This can be done by dilating
  the cortical brain mask and then subtracting the original brain mask, leaving a rim
  corresponding to the meninges.[15] The signal from this meningeal ROI can then be used
  in regression-based correction approaches.

# **Quantitative Data Summary**

The following tables summarize key quantitative findings related to **Flortaucipir**'s off-target binding.

Table 1: Skull/Meningeal Standardized Uptake Value Ratios (SUVRs) for Different Tau Tracers

Tracer	Female (Mean SUVR ± SD)	Male (Mean SUVR ± SD)
[18F]Flortaucipir	$0.82 \pm 0.14$	0.70 ± 0.11
[18F]RO948	1.26 ± 0.30	1.10 ± 0.24
[18F]MK6240	1.09 ± 0.19	0.97 ± 0.17

Data from a study on sex differences in off-target binding.[10]

Table 2: Impact of Off-Target Binding on Cortical Signal Variability

Off-Target Regions	Percentage of Cortical Signal Variability Explained (in Amyloid-Negative Healthy Controls)
Putamen and Thalamus	64%

Data from a study on the effect of off-target binding on Flortaucipir variability.[3][8]

# **Experimental Protocols**



# Protocol 1: Partial Volume Correction using the Geometric Transfer Matrix (GTM) Method

Objective: To reduce the impact of partial volume effects from off-target binding regions on the quantification of **Flortaucipir** uptake in target brain regions.

### Methodology:

- Image Acquisition:
  - Acquire dynamic or static Flortaucipir PET images.
  - Acquire a high-resolution T1-weighted MRI for each subject.
- · Image Preprocessing:
  - Co-register the PET image to the subject's MRI.
  - Perform motion correction if a dynamic acquisition was used.
- · Anatomical Segmentation:
  - Use FreeSurfer to segment the MRI into various regions of interest (ROIs), including cortical and subcortical structures.[11]
- Define Off-Target ROIs:
  - In addition to the standard FreeSurfer ROIs, define ROIs for known off-target binding areas such as the choroid plexus, skull, and meninges.[1][11]
- Apply GTM Algorithm:
  - Utilize a GTM-based PVC algorithm. This method models the spill-over of signal between all defined ROIs based on the scanner's point spread function.
  - The algorithm will then re-estimate the "true" radioactivity concentration within each ROI, corrected for partial volume effects.



#### Normalization:

 Normalize the PVC-corrected ROI values using a reference region that has also undergone PVC (e.g., inferior cerebellar gray matter) to calculate SUVRs.[11]

## **Protocol 2: Creation of a Meningeal Exclusion Mask**

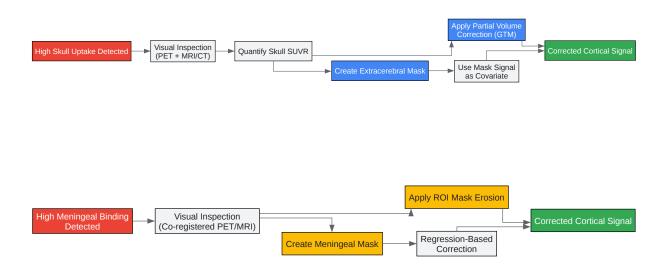
Objective: To create a mask of the meninges to either exclude from analysis or use as a covariate to correct for meningeal binding.

### Methodology:

- Required Software: FSL, MATLAB, or similar image analysis software.
- Input Data:
  - Subject's T1-weighted MRI.
  - A brain mask derived from the MRI (e.g., from FreeSurfer or FSL's BET).
- Mask Creation Steps:
  - Dilation: Dilate the brain mask by a specified number of voxels (e.g., 5mm) to create an expanded mask that extends beyond the brain parenchyma.[15]
  - Subtraction: Subtract the original brain mask from the dilated mask. The resulting image will be a "rim" around the brain, representing the approximate location of the meninges.
- Application:
  - This meningeal mask can be used to extract the average SUVR from this region, which can then be included as a nuisance regressor in statistical models.
  - Alternatively, the mask can be used to identify and exclude voxels from adjacent cortical ROIs that are likely contaminated by meningeal signal.

### **Visualizations**





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